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Cat. No.: B1211794 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides an in-depth overview of the basic properties of 3,4-Epoxy-
1,2,3,4-tetrahydrochrysene, a highly mutagenic and tumorigenic bay-region epoxide of the

polycyclic aromatic hydrocarbon (PAH) chrysene. This document consolidates available data

on its chemical and physical characteristics, biological activity, and the experimental protocols

utilized in its study. Particular emphasis is placed on its metabolic activation pathway,

interaction with DNA, and its role as a potent carcinogen. The information is presented to

support further research and development in toxicology, carcinogenesis, and drug

development.

Chemical and Physical Properties
3,4-Epoxy-1,2,3,4-tetrahydrochrysene is a critical metabolite in the carcinogenic pathway of

chrysene. Its basic chemical and physical properties are summarized below.
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Property Value Reference

Chemical Formula C₁₈H₁₄O [1]

Molecular Weight 246.309 g/mol [1]

CAS Number 67694-88-6

Physical State Solid (presumed)

Solubility
Insoluble in water; soluble in

organic solvents.
[2]

Note: Specific experimental data on properties such as melting point, boiling point, and density

for 3,4-Epoxy-1,2,3,4-tetrahydrochrysene are not readily available in the reviewed literature.

The parent compound, chrysene, is a crystalline solid.

Biological Activity and Toxicology
3,4-Epoxy-1,2,3,4-tetrahydrochrysene is recognized for its significant biological activity,

primarily related to its carcinogenic properties.

Mutagenicity
This bay-region epoxide is a potent mutagen. While specific quantitative data for the title

compound is sparse, studies on closely related chrysene diol epoxides in Salmonella

typhimurium TA 100 have shown high mutagenic activity. For instance, the anti-1,2-dihydroxy-

3,4-epoxy-1,2,3,4-tetrahydrochrysene registered 1100 revertants/nmol.[3] The methylated

analog, anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene, exhibited even

higher mutagenicity at 7400 revertants/nmol, highlighting the influence of molecular structure

on mutagenic potential.[3]

Tumorigenicity
The tumorigenicity of chrysene and its metabolites is well-documented, with the bay-region diol

epoxides identified as the ultimate carcinogens. In studies on newborn mice, a methylated

derivative of 3,4-Epoxy-1,2,3,4-tetrahydrochrysene (anti-DE-I) induced a significant number

of lung and liver tumors.[3][4] Specifically, a total dose of 56 nmol resulted in 4.6 lung tumors

and 1.2 liver tumors per mouse.[3][4] On mouse skin, an initiating dose of 100 nmol of the
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same compound induced 4.4 tumors per mouse.[3] Another methylated diol epoxide, 5,6-

diMeCDE, showed a dose-dependent increase in skin tumors, with initiating doses of 33, 100,

and 400 nmol per mouse inducing 1.2, 2.2, and 6.2 skin tumors per mouse, respectively.[5]

Metabolic Pathways and Mechanism of Action
The carcinogenicity of chrysene is a direct result of its metabolic activation to reactive epoxides

that can covalently bind to cellular macromolecules like DNA.

Metabolic Activation of Chrysene
The metabolic activation of chrysene is a multi-step enzymatic process. In human liver and lung

tissues, cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2, play a crucial role in

the initial oxidation of chrysene to form chrysene-1,2-diol, a proximate carcinogen.[6] This diol

is then further metabolized by epoxide hydrolase to a diol epoxide.[7] The ultimate carcinogenic

metabolite is the bay-region diol-epoxide, r-1,t-2-dihydroxy-t-3,4-oxy-1,2,3,4-

tetrahydrochrysene.[8][9] This highly reactive molecule can be detoxified through conjugation

with glutathione, a reaction catalyzed by glutathione transferases.[10]
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Caption: Metabolic activation of chrysene to its ultimate carcinogenic form.

Interaction with DNA
The chemical reactivity of chrysene diol epoxides with DNA is the primary mechanism of their

carcinogenicity. The reaction is accelerated in the presence of DNA and proceeds through the

formation of a physical association complex, followed by the generation of a carbocation that

covalently binds to nucleophilic sites on DNA bases, primarily guanine and adenine.[6][11] This

results in the formation of DNA adducts, which can lead to mutations and initiate the process of
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carcinogenesis. For a related methylchrysene diol epoxide, it was found that approximately 5-

8% of the molecules bind covalently to DNA.[6]

Cellular Signaling Pathways
The binding of chrysene diol epoxides to DNA can trigger a cascade of cellular signaling

events. While the specific pathways for 3,4-Epoxy-1,2,3,4-tetrahydrochrysene are not fully

elucidated, studies with other PAH diol epoxides suggest an increase in cytosolic Ca²⁺

concentration in airway epithelial cells, potentially mediated through the inositol 1,4,5-

trisphosphate receptor (InsP₃R).[5] This disruption of calcium homeostasis can affect numerous

cellular processes, including proliferation and apoptosis, and may contribute to tumorigenesis.
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Caption: Postulated signaling pathway affected by PAH diol epoxides.

Experimental Protocols
The following sections detail the methodologies commonly employed in the study of 3,4-
Epoxy-1,2,3,4-tetrahydrochrysene and related compounds.

Synthesis of 3,4-Epoxy-1,2,3,4-tetrahydrochrysene
A reported synthesis route for the chrysene bay-region anti-diolepoxide starts from chrysene.

[12][13]

Workflow for Synthesis:

Chrysene Hydrogenation
(PtO₂/Pd/C) 1,2,3,4,5,6-Hexahydrochrysene Partial Dehydrogenation

(DDQ) 3,4,5,6-Tetrahydrochrysene Prévost Reaction trans-1,2-bis(benzoyloxy)-
1,2,3,4,5,6-hexahydrochrysene

Dehydrogenation
(DDQ)

trans-1,2-bis(benzoyloxy)-
1,2,3,4-tetrahydrochrysene

Dehydrobromination
(NBS, DBN)

trans-1,2-bis(benzoyloxy)-
1,2-dihydrochrysene

Methanolysis
(NaOMe/MeOH) 1,2-dihydrodiol Epoxidation

(m-CPBA) anti-Diol Epoxide

Click to download full resolution via product page

Caption: Synthetic pathway for chrysene bay-region anti-diolepoxide.

Detailed Steps (based on related syntheses):

Hydrogenation of Chrysene: Chrysene is hydrogenated to yield 1,2,3,4,5,6-

hexahydrochrysene.[14]

Partial Dehydrogenation: The hexahydrochrysene is treated with 2,3-dichloro-5,6-dicyano-

1,4-benzoquinone (DDQ) to give 3,4,5,6-tetrahydrochrysene.[13]

Prévost Reaction: This intermediate undergoes a Prévost reaction to introduce vicinal

dibenzoyloxy groups.[13]

Dehydrogenation: The resulting product is further dehydrogenated with DDQ.[13]

Dehydrobromination: Bromination with N-bromosuccinimide (NBS) followed by

dehydrobromination with 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) yields the dihydrodiol

dibenzoate.[13]
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Methanolysis: Treatment with sodium methoxide in methanol affords the 1,2-dihydrodiol.[13]

Epoxidation: Finally, stereospecific epoxidation with meta-chloroperoxybenzoic acid (m-

CPBA) yields the anti-diol epoxide.[13]

Ames Test (Bacterial Mutagenicity Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical

compounds.[15]

Protocol Overview:

Bacterial Strains:Salmonella typhimurium strains TA98, TA100, and TA102 are commonly

used. These are histidine auxotrophs, meaning they cannot synthesize histidine and will only

grow in its presence.

Metabolic Activation: The test is performed with and without a metabolic activation system

(S9 mix), which is a liver homogenate that simulates mammalian metabolism. This is crucial

for pro-mutagens like chrysene that require metabolic activation to become mutagenic.

Procedure:

The tester strain is incubated with the test compound at various concentrations in the

presence or absence of the S9 mix.

This mixture is then plated on a minimal glucose agar plate that lacks histidine.

The plates are incubated for 48-72 hours at 37°C.

Data Analysis: The number of revertant colonies (colonies that have mutated back to being

able to synthesize their own histidine) is counted. A significant, dose-dependent increase in

the number of revertant colonies compared to the negative control indicates a mutagenic

effect.

Mouse Skin Tumorigenicity Assay
This in vivo assay is used to determine the tumor-initiating activity of a compound.[3][16]
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Protocol Overview:

Animal Model: Typically, female CD-1 or ICR/Ha mice are used.

Initiation: A single topical application or intraperitoneal injection of the test compound (e.g.,

3,4-Epoxy-1,2,3,4-tetrahydrochrysene) dissolved in a suitable solvent (e.g., acetone or

DMSO) is administered to the shaved dorsal skin of the mice. For newborn mice,

intraperitoneal injections are often given on days 1, 8, and 15 of life.[16]

Promotion: After a recovery period (typically 1-2 weeks), a tumor promoter, such as 12-O-

tetradecanoylphorbol-13-acetate (TPA), is applied repeatedly (e.g., twice weekly) to the

same area for a prolonged period (e.g., 20-25 weeks).

Data Collection: The number and size of skin tumors (papillomas) are recorded weekly.

Endpoint: At the end of the study, the animals are euthanized, and the tumors are

histopathologically examined to confirm their nature. The tumorigenic potency is expressed

as the average number of tumors per mouse and the percentage of tumor-bearing mice.

Conclusion
3,4-Epoxy-1,2,3,4-tetrahydrochrysene is a potent genotoxic metabolite of chrysene. Its

carcinogenicity is attributed to its ability to form covalent adducts with DNA following metabolic

activation in a "bay-region" diol-epoxide pathway. Understanding the fundamental properties,

metabolic fate, and mechanism of action of this compound is crucial for assessing the risks

associated with chrysene exposure and for the development of potential chemopreventive

strategies. The experimental protocols detailed herein provide a framework for the continued

investigation of this and other polycyclic aromatic hydrocarbons. Further research is warranted

to fully elucidate the specific cellular signaling pathways disrupted by this compound and to

obtain more precise quantitative data on its physical and biological properties.
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[https://www.benchchem.com/product/b1211794#3-4-epoxy-1-2-3-4-tetrahydrochrysene-
basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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